5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
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Overview
Description
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine is a heterocyclic compound with the molecular formula C8H7N7O. This compound is known for its unique structure, which includes both oxadiazole and triazolopyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide with 3-amino-1,2,4-triazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The oxadiazole and triazolopyrimidine rings play a crucial role in binding to the active sites of these enzymes, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with similar oxadiazole and triazole rings, known for its energetic properties.
2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with oxadiazole rings, used in various chemical and biological applications.
Uniqueness
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine is unique due to its combination of oxadiazole and triazolopyrimidine rings, which confer specific chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in different fields, making it a valuable compound for scientific research .
Properties
IUPAC Name |
5-(4-methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7O/c1-4-6(14-16-13-4)5-2-3-10-8-12-11-7(9)15(5)8/h2-3H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCUFWNPMEZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=CC=NC3=NN=C(N23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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